9,10-Phenanthrenediamine
Overview
Description
9,10-Phenanthrenediamine, also known as 9,10-Diaminophenanthrene, is a chemical compound with the formula C14H12N2 . It has a molecular weight of 208.2585 .
Molecular Structure Analysis
The molecular structure of 9,10-Phenanthrenediamine consists of a phenanthrene core with two amine groups attached at the 9 and 10 positions . The IUPAC Standard InChI isInChI=1S/C14H12N2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H,15-16H2
. Physical And Chemical Properties Analysis
9,10-Phenanthrenediamine is a solid substance with a molecular weight of 208.2585 . Its melting point is 164-166 °C (lit.) .Scientific Research Applications
-
Application in Spectroscopy
- Field : Physical Chemistry
- Summary : 9,10-Phenanthrenediamine (PDA) has been studied for its unique fluorescence properties .
- Methods : The study involved observing the dual fluorescence of PDA in different solvents. The fluorescence intensities of both the bands decrease with the increase of polarity and hydrogen-bond formation tendency of the solvents .
- Results : The study found that the fluorescence intensities of both the bands decrease with the increase of polarity and hydrogen-bond formation tendency of the solvents .
-
Application in Coordination Chemistry
- Field : Coordination Chemistry
- Summary : 9,10-Phenanthrenediamine and its derivatives have been used as redox-active ligands in coordination chemistry .
- Methods : The preparation and use of 9,10-phenanthrenequinone mono- and diimines containing substituents at the nitrogen atom was studied .
- Results : The study found that these compounds can considerably affect the reactivity of metal complexes .
-
Application in Solvent Effects Study
- Field : Physical Chemistry
- Summary : The effects of solvents and acid concentrations on the electronic spectra of 9,10-Phenanthrenediamine have been studied .
- Methods : The study involved observing the dual fluorescence of 9,10-Phenanthrenediamine in different solvents and under varying acid concentrations .
- Results : The study found that the fluorescence intensities of both the bands decrease with the increase of polarity and hydrogen-bond formation tendency of the solvents .
-
Application in Material Safety
-
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : 9,10-Diaminophenanthrene is used as a building block in organic synthesis .
- Methods : The specific methods of application can vary widely depending on the particular synthesis pathway being pursued .
- Results : The outcomes of these syntheses can also vary widely, but the use of 9,10-Diaminophenanthrene can enable the creation of a wide range of organic compounds .
-
Application in Fluorescence Studies
- Field : Physical Chemistry
- Summary : The effects of solvents and acid concentrations on the electronic spectra of 9,10-Phenanthrenediamine have been studied .
- Methods : The study involved observing the dual fluorescence of 9,10-Phenanthrenediamine in different solvents and under varying acid concentrations .
- Results : The study found that the fluorescence intensities of both the bands decrease with the increase of polarity and hydrogen-bond formation tendency of the solvents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
phenanthrene-9,10-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRFQZSTJXHBHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201508 | |
Record name | 9,10-Phenanthrenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Phenanthrenediamine | |
CAS RN |
53348-04-2 | |
Record name | 9,10-Diaminophenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53348-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Phenanthrenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053348042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Phenanthrenediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Phenanthrenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-phenanthrenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.